molecular formula C11H16N2O4 B14444661 1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione CAS No. 78795-26-3

1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B14444661
CAS No.: 78795-26-3
M. Wt: 240.26 g/mol
InChI Key: UOMIFHHXGMACGF-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione is a complex organic compound that features a cyclopentane ring substituted with hydroxyl and hydroxymethyl groups, and a pyrimidine ring with methyl and dione functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione typically involves multi-step organic reactions. The starting materials often include cyclopentane derivatives and pyrimidine precursors. Key steps may involve:

    Cyclopentane Functionalization: Introduction of hydroxyl and hydroxymethyl groups to the cyclopentane ring through reactions such as hydroxylation and formylation.

    Pyrimidine Ring Formation: Construction of the pyrimidine ring via condensation reactions involving appropriate amines and carbonyl compounds.

    Coupling Reactions: Combining the functionalized cyclopentane and pyrimidine moieties under controlled conditions to form the final compound.

Industrial Production Methods: Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The dione functionalities can be reduced to form diols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Diols.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopentanol Derivatives: Compounds containing a cyclopentane ring with hydroxyl groups.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring and various substituents.

Uniqueness: 1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione stands out due to its combined cyclopentane and pyrimidine structures, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

78795-26-3

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O4/c1-6-4-13(11(17)12-10(6)16)8-2-7(5-14)3-9(8)15/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)

InChI Key

UOMIFHHXGMACGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(CC2O)CO

Origin of Product

United States

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